2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-N,N-di(propan-2-yl)acetamide
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Overview
Description
2-(2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N,N-BIS(PROPAN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a phenoxyethyl group, which can influence its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N,N-BIS(PROPAN-2-YL)ACETAMIDE typically involves multiple steps. The initial step often includes the formation of the benzimidazole core, followed by the introduction of the phenoxyethyl group. The final step involves the addition of the N,N-bis(propan-2-yl)acetamide moiety. The reaction conditions may vary, but common reagents include strong acids or bases, organic solvents, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using continuous flow reactors, optimizing reaction times and temperatures, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N,N-BIS(PROPAN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to increase reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a simpler benzimidazole derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its benzimidazole core suggests potential as an antimicrobial or antiparasitic agent.
Medicine: It may be investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 2-(2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N,N-BIS(PROPAN-2-YL)ACETAMIDE likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to these targets, potentially inhibiting their activity or altering their function. The phenoxyethyl group may enhance its binding affinity or specificity, while the N,N-bis(propan-2-yl)acetamide moiety could influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZIMIDAZOL-1-YL)ACETAMIDE: Lacks the N,N-bis(propan-2-yl)acetamide moiety.
2-(2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N,N-DIMETHYLACETAMIDE: Similar structure but with different alkyl groups on the acetamide.
Uniqueness
The unique combination of the benzimidazole core, phenoxyethyl group, and N,N-bis(propan-2-yl)acetamide moiety gives 2-(2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N,N-BIS(PROPAN-2-YL)ACETAMIDE distinct chemical properties and potential applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C24H31N3O2S |
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Molecular Weight |
425.6 g/mol |
IUPAC Name |
2-[2-[2-(3-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]-N,N-di(propan-2-yl)acetamide |
InChI |
InChI=1S/C24H31N3O2S/c1-17(2)27(18(3)4)23(28)16-26-22-12-7-6-11-21(22)25-24(26)30-14-13-29-20-10-8-9-19(5)15-20/h6-12,15,17-18H,13-14,16H2,1-5H3 |
InChI Key |
WONILAHBWRWIEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N(C(C)C)C(C)C |
Origin of Product |
United States |
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